molecular formula C4H10N2OS B1532806 1-Iminothiomorpholine 1-oxide CAS No. 1621962-33-1

1-Iminothiomorpholine 1-oxide

Cat. No. B1532806
CAS RN: 1621962-33-1
M. Wt: 134.2 g/mol
InChI Key: LVKJUNIPYABARM-UHFFFAOYSA-N
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Description

1-Iminothiomorpholine 1-oxide is a chemical compound with the molecular formula C4H10N2OS . It is a solid substance and is often stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-Iminothiomorpholine 1-oxide is represented by the InChI code 1S/C4H10N2OS.ClH/c5-8(7)3-1-6-2-4-8;/h3,6H,1-2,4H2,(H2,5,7);1H . The molecular weight of its hydrochloride form is 170.66 .


Physical And Chemical Properties Analysis

1-Iminothiomorpholine 1-oxide has a molecular weight of 134.2 . The hydrochloride form of this compound has a molecular weight of 170.66 . It is a solid substance and is often stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

1-Iminothiomorpholine derivatives, such as L-N6-(1-Iminoethyl)lysine (L-NIL), have been studied for their role as inhibitors of inducible nitric oxide synthase (iNOS). L-NIL, in particular, shows potent and selective inhibition of mouse iNOS, suggesting its potential utility in studying the role of iNOS in disease models (Moore et al., 1994).

Heavy Metal Removal from Water

The compound 2-Imino-4-thiobiuret, chemically related to 1-Iminothiomorpholine, has been used to modify graphene oxide for the extraction of heavy metals from wastewater. This modified graphene oxide demonstrates high selectivity and capacity for removing mercury(II) from water, highlighting its potential for environmental remediation (Awad et al., 2017).

Nanoparticle Synthesis and Surface Engineering

Research on the synthesis and surface engineering of nanoparticles, such as iron oxide nanoparticles, has relevance to 1-Iminothiomorpholine 1-oxide. These nanoparticles are used in various biomedical applications, including drug delivery and magnetic resonance imaging, due to their biocompatible surface coatings (Gupta & Gupta, 2005).

Tumor Growth Studies

The roles of nitric oxide in tumor growth, which can be modulated by compounds like 1-Iminothiomorpholine derivatives, have been explored. Nitric oxide can have both pro- and antitumor actions depending on its concentration, which is crucial in understanding tumor biology and potential therapeutic approaches (Jenkins et al., 1995).

Photodetector Applications

One-dimensional metal-oxide nanostructures, which could be synthesized using compounds like 1-Iminothiomorpholine 1-oxide, have been reviewed for their applications in photodetectors. These nanostructures demonstrate potential in various electronic and optoelectronic applications (Zhai et al., 2009).

Soil Remediation

Oxides, similar in nature to 1-Iminothiomorpholine 1-oxide, have been studied for in situ stabilization of metals and arsenic in contaminated soils. This application is vital for reducing environmental risks associated with heavy metal contamination (Komárek et al., 2013).

Bioimaging and Drug Delivery

Zinc oxide nanoparticles, which can be synthesized using methods potentially involving 1-Iminothiomorpholine 1-oxide, show promise in biomedical applications. Their ability to generate reactive oxygen species and induce apoptosis makes them suitable for anticancer and antimicrobial applications. They are also used for drug delivery and bioimaging (Mishra et al., 2017).

Redox Regulation in Plants

The compound 1-Iminothiomorpholine 1-oxide can be related to the study of nitric oxide as a redox regulator in plants. It plays a role in the defense mechanism of plants by modifying transcription factors for enhanced gene expression (Lindermayr et al., 2010).

Safety and Hazards

The safety information for 1-Iminothiomorpholine 1-oxide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

1-imino-1,4-thiazinane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c5-8(7)3-1-6-2-4-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKJUNIPYABARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iminothiomorpholine 1-oxide

CAS RN

1621962-33-1
Record name 1-imino-1lambda6-thiomorpholin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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